Rhodionin

概要

説明

ロディオニンはフラボノイド配糖体、具体的にはハーブセチンラムノシドであり、ローディオラ属植物の様々な種に含まれています 。それはその多様な生物学的活性と潜在的な治療用途で知られています。 ロディオニンは伝統的なチベットの薬草植物で発見されており、その抗酸化、抗炎症、および適応原性で知られています .

準備方法

合成経路と反応条件: ロディオニンは、さまざまな方法を使用してローディオラ種から抽出することができます。 1つの効率的な方法は、イオン液体ベースのオンライン超音波支援抽出と固相トラッピングを伴います 。 この方法は、抽出剤として1-エチル-3-メチルイミダゾリウムブロミド溶液を使用し、超音波出力360W、抽出時間25分、抽出剤流量0.8mL/分の最適化された条件で行われます .

工業生産方法: ロディオニンの工業生産は、通常、高速液体クロマトグラフィーとフォトダイオードアレイ検出およびエレクトロスプレーイオン化質量分析を組み合わせたローディオラロゼアからの抽出を伴います 。この方法は、ロディオニンの高純度と高収率を保証し、大規模生産に適しています。

化学反応の分析

反応の種類: ロディオニンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その構造を修飾し、その生物学的活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用してロディオニンを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してロディオニンを還元します。

置換: 置換反応は、しばしば、塩基性条件下で水酸化物イオンやアミンなどの求核剤を伴います。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ロディオニンの酸化はキノンを形成する可能性がありますが、還元はジヒドロ誘導体を生成する可能性があります。

4. 科学研究への応用

ロディオニンは、幅広い科学研究に適用されています。

科学的研究の応用

Chemistry

Rhodionin serves as a standard compound for quality evaluation and chemical differentiation among various Rhodiola species. Its consistent presence and quantifiable properties make it an essential tool in the analytical chemistry of herbal products .

Biological Research

This compound has been investigated for its inhibitory effects on sortase A (SrtA), a virulence factor in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is crucial as it diminishes the bacterium's ability to adhere to host tissues, thereby reducing its pathogenicity. Studies show that this compound effectively inhibits SrtA activity without adversely affecting bacterial growth, which highlights its potential as a therapeutic agent against MRSA infections .

Medical Applications

In the realm of medicine, this compound is explored for its potential to enhance immune responses and treat infections. Research indicates that it may improve survival rates in animal models of pneumonia by modulating immune responses . Furthermore, its antioxidant properties contribute to its therapeutic potential in managing stress-induced conditions and neurodegenerative diseases .

Industrial Uses

This compound is utilized in the pharmaceutical and health supplement industries due to its antioxidant and anti-inflammatory properties. Its application extends to the formulation of dietary supplements aimed at enhancing physical performance and reducing fatigue .

Nutraceutical Applications

The compound has been linked to various health benefits, including anti-aging effects, stress relief, and cognitive enhancement. Clinical trials have demonstrated that extracts containing this compound can alleviate fatigue and improve mental performance under stress .

Case Study 1: Quality Control in Rhodiola Species

A comprehensive study utilized HPLC/PDA/ESI/MS methods to quantify this compound across 38 batches of 14 Rhodiola species. The findings confirmed the presence of this compound in significant amounts, establishing it as a quality marker for herbal products derived from these plants .

Case Study 2: Antimicrobial Activity Against MRSA

Research focusing on this compound's interaction with SrtA revealed that it significantly reduces the virulence of MRSA by preventing biofilm formation. This study involved both in vitro assays and animal models, demonstrating this compound's potential as a novel antimicrobial agent .

Case Study 3: Cognitive Enhancement in Stressful Conditions

A double-blind clinical trial assessed the effects of Rhodiola rosea extracts containing this compound on cognitive performance in cadets subjected to stress. The results indicated a marked reduction in fatigue levels and improved cognitive function, suggesting that this compound may play a role in enhancing mental resilience during stressful situations .

Summary Table of Applications

作用機序

ロディオニンは、さまざまな分子標的と経路を通じてその効果を発揮します。 ソルターゼAの活性を阻害し、黄色ブドウ球菌のフィブリノゲンへの付着を減らし、バイオフィルム形成を減少させることが示されています 。 さらに、ロディオニンの抗酸化特性は、フリーラジカルを捕捉し、酸化ストレスを軽減する能力に起因しています .

6. 類似の化合物との比較

ロディオニンは、その特定の構造と生物学的活性により、フラボノイド配糖体の中でユニークです。類似の化合物には以下が含まれます。

ハーブセチン: 抗酸化特性を持つ別のフラボノイドです。

ロディオニンは、その強力な抗炎症および抗菌活性により、さまざまな治療用途に貴重な化合物となっています。

類似化合物との比較

Rhodionin is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:

Herbacetin: Another flavonoid with antioxidant properties.

Salidroside: A phenylethanoid glycoside found in Rhodiola species, known for its adaptogenic effects.

Rosavin: A phenylpropanoid glycoside with anti-stress and anti-fatigue properties.

This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various therapeutic applications.

生物活性

Rhodionin, a compound found in various species of the Rhodiola genus, particularly Rhodiola rosea, has garnered attention for its potential biological activities. This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Profile

This compound is a flavonoid compound identified in Rhodiola rosea, known for its diverse pharmacological properties. It is often extracted alongside other bioactive constituents, including salidroside and rosavins. The extraction efficiency of this compound is notably high when using ethanol-based solvents (70–90% ethanol) .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and enhance the body's oxidative stress defense mechanisms. For instance, an extract containing this compound showed notable radical scavenging activity against DPPH and hydroxyl radicals .

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 5.3 | Free radical scavenging |

| Salidroside | 5.9 | Reducing power, ROS inhibition |

| Rosavin | 6.0 | DPPH scavenging |

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory mediators. In vitro studies indicate that it can suppress the expression of cyclooxygenase (COX) enzymes and reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests a potential application in treating inflammatory conditions.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially enhancing cognitive functions and providing protection against neurodegenerative diseases. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and catecholamines, which are critical in mood regulation and cognitive performance .

Case Study: Neuroprotective Effects on Cognitive Function

A randomized controlled trial evaluated the effects of Rhodiola rosea extract (containing this compound) on cognitive performance among medical students under stress. Results indicated significant improvements in attention capacity and memory retention compared to placebo groups .

4. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, making it a candidate for further research in developing natural antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, thereby reducing oxidative stress .

- Anti-inflammatory Pathways : It inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory cytokines .

- Neurotransmitter Modulation : this compound influences the synthesis and release of neurotransmitters, which may contribute to its cognitive-enhancing effects .

特性

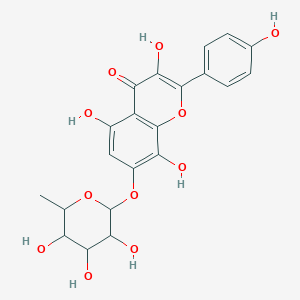

IUPAC Name |

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAXXTSXVCLEJK-JOEVVYSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85571-15-9 | |

| Record name | Rhodionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。